Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate
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Overview
Description
Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate is a complex organic compound with the molecular formula C22H34N2O3. This compound is characterized by its intricate structure, which includes an ethyl ester group, a phenyl ring, and a 4-methylpiperazine moiety. Due to its unique chemical properties, it has garnered interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate typically involves multiple steps, starting with the formation of the phenyl ring and subsequent functionalization. One common synthetic route includes the reaction of 4-methylpiperazine with a suitable phenyl derivative, followed by esterification with ethyl chloroformate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate has found applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and cancer.
Industry: Its unique properties make it valuable in the production of advanced polymers and coatings.
Mechanism of Action
Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate is unique due to its specific structural features and functional groups. Similar compounds include other piperazine derivatives and phenyl esters, but the presence of the ethyl ester group and the specific substitution pattern on the phenyl ring sets it apart.
Comparison with Similar Compounds
Piperazine derivatives
Phenyl esters
Other substituted phenyl compounds
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Properties
IUPAC Name |
ethyl 8-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-3-27-22(26)12-7-5-4-6-11-21(25)20-10-8-9-19(17-20)18-24-15-13-23(2)14-16-24/h8-10,17H,3-7,11-16,18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDWATZAIRDBNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643462 |
Source
|
Record name | Ethyl 8-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-55-4 |
Source
|
Record name | Ethyl 3-[(4-methyl-1-piperazinyl)methyl]-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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